molecular formula C12H11N3O3S B2990122 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid CAS No. 1112278-23-5

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Cat. No. B2990122
CAS RN: 1112278-23-5
M. Wt: 277.3
InChI Key: BSNQDFHQPWMIEY-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that retains ortho-aminophenol and carboxylic acid groups in its molecular structure . It is expected to be a precursor for polybenzoxazole (PBO), a class of highly functional materials with excellent thermal stability and mechanical strength .


Synthesis Analysis

In a study, 4,3-AHBA was produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of an industrially relevant bacterium, Corynebacterium glutamicum .


Molecular Structure Analysis

The molecular structure of 4,3-AHBA includes ortho-aminophenol and carboxylic acid groups .


Chemical Reactions Analysis

In the production of 4,3-AHBA, six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

Scientific Research Applications

Pharmaceutical Research

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid: is a valuable building block in pharmaceuticals due to its structural versatility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications . Its derivatives have shown promise in anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

Materials Science

In the field of materials science, this compound is expected to be a precursor for polybenzoxazole (PBO) polymers . PBOs are highly functional materials known for their excellent thermal stability and mechanical strength, which are crucial in creating high-performance materials .

Chemistry

The compound’s derivatives are used in chemical synthesis, where they serve as intermediates in the production of various bioactive molecules. These derivatives can be tailored to exhibit specific activities, such as antimicrobial and cytotoxic effects, by modifying the aldehyde used for derivatization .

Biotechnology

In biotechnological applications, 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid and its derivatives are explored for their role as biochemical reagents. They are studied for their potential in creating biomaterials or organic compounds for life science research .

Agriculture

Chemical regulators derived from this compound can perturb plant hormone biosynthesis, metabolism, transport, and signal transduction. These regulators are expected to contribute to deciphering the complexity of the plant hormone network and to the development of specific plant growth regulators (PGRs) .

Environmental Science

The compound’s role in environmental science is linked to microbial production of aromatic chemicals from biomass-derived carbon sources. This process is an attractive method for obtaining renewable precursors for high-performance materials, which is significant in the context of climate change and the depletion of fossil fuel resources .

Safety and Hazards

The safety data sheet for 4-Amino-3-hydroxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .

Future Directions

The production of 4,3-AHBA from glucose in C. glutamicum could contribute to a better understanding of enzyme-catalyzed regioselective hydroxylation of aromatic chemicals and to the diversification of biomass-derived precursors for high-performance materials .

properties

IUPAC Name

4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-8-9(15-19-10(8)12(17)18)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQDFHQPWMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

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